molecular formula C12H9FN4 B1207181 9-Benzyl-2-fluoro-9H-purine CAS No. 84003-58-7

9-Benzyl-2-fluoro-9H-purine

Cat. No.: B1207181
CAS No.: 84003-58-7
M. Wt: 228.22 g/mol
InChI Key: KXTNURUOEPAGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2-fluoro-9H-purine: is a fluorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-fluoro-9H-purine typically involves the fluorination of a purine precursor. One common method is the Balz-Schiemann reaction, which involves the diazotization of a 2-aminopurine derivative followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . The yields of this reaction can be improved by protecting the purine N-9 position, simplifying the purification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-2-fluoro-9H-purine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 2-amino purine derivative .

Mechanism of Action

The mechanism of action of 9-Benzyl-2-fluoro-9H-purine involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering its electronic properties and steric interactions . Specific molecular targets and pathways would depend on the context of its application, such as its use as a biochemical probe or a potential therapeutic agent.

Properties

IUPAC Name

9-benzyl-2-fluoropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNURUOEPAGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232896
Record name 2-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84003-58-7
Record name 2-Fluoro-9-benzylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-2-fluoro-9H-purine
Reactant of Route 2
Reactant of Route 2
9-Benzyl-2-fluoro-9H-purine
Reactant of Route 3
Reactant of Route 3
9-Benzyl-2-fluoro-9H-purine
Reactant of Route 4
Reactant of Route 4
9-Benzyl-2-fluoro-9H-purine
Reactant of Route 5
Reactant of Route 5
9-Benzyl-2-fluoro-9H-purine
Reactant of Route 6
9-Benzyl-2-fluoro-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.